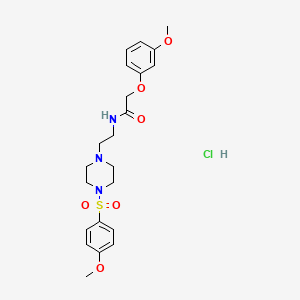
2-(3-methoxyphenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxyphenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C22H30ClN3O6S and its molecular weight is 500.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(3-methoxyphenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is a synthetic organic molecule notable for its potential pharmacological applications, particularly in the treatment of neurological and psychiatric disorders. Its structure features a piperazine moiety, which is often linked to various biological activities, including interactions with neurotransmitter systems.
- Molecular Formula : C23H30N4O5S
- Molecular Weight : 478.58 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors, particularly those involved in the modulation of mood and cognition. The piperazine ring is known for its role in binding to various receptors, including serotonin and dopamine receptors, which are critical in the treatment of depression and anxiety disorders .
Biological Activity Overview
The compound has shown promise in several areas of biological activity:
- Neurotransmitter Modulation : The piperazine component is associated with the inhibition of acetylcholinesterase, suggesting potential use in Alzheimer's disease treatment by enhancing cholinergic transmission .
- Antidepressant Effects : Similar compounds have demonstrated efficacy in preclinical models for depression, indicating that this compound may also possess antidepressant properties.
- Antitumor Activity : Some derivatives related to the piperazine structure have shown cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. Key findings include:
- In Vitro Studies : Experiments have shown that derivatives of this compound can inhibit specific cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the micromolar range.
- Neuropharmacological Evaluation : Animal models treated with this compound exhibited reduced symptoms of anxiety and depression, correlating with increased levels of serotonin and norepinephrine in the brain.
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Case Study 1 : A study investigated a piperazine derivative's effect on anxiety-like behaviors in rodents. The results indicated a significant reduction in anxiety scores compared to control groups, supporting the hypothesis that piperazine derivatives can modulate anxiety pathways.
- Case Study 2 : In a cancer research setting, a related sulfonamide compound was tested against multiple cancer cell lines. The results showed that it inhibited cell proliferation effectively through apoptosis induction mechanisms .
Comparative Analysis
To better understand the biological activity of This compound , a comparison with structurally similar compounds is beneficial:
Propriétés
IUPAC Name |
2-(3-methoxyphenoxy)-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O6S.ClH/c1-29-18-6-8-21(9-7-18)32(27,28)25-14-12-24(13-15-25)11-10-23-22(26)17-31-20-5-3-4-19(16-20)30-2;/h3-9,16H,10-15,17H2,1-2H3,(H,23,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSWUNXDCQWZPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)COC3=CC=CC(=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













